molecular formula C23H17N3O4S2 B2500880 (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-60-6

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Número de catálogo: B2500880
Número CAS: 887204-60-6
Peso molecular: 463.53
Clave InChI: WWBXZYVOZHKDNT-BZZOAKBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H17N3O4S2 and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pain management. This article synthesizes existing research on its biological activity, highlighting key findings, methodologies, and implications.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and pain signaling. Notably, it has been identified as a modulator of the following targets:

  • FMO3 (Flavin-containing monooxygenase 3) : Inhibitors of FMO3 have been shown to influence metabolic pathways related to pain perception and inflammation .
  • PDE4D (Phosphodiesterase 4D) : This enzyme is involved in the degradation of cyclic AMP, a critical signaling molecule in various cellular processes including inflammation and cancer cell growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, similar to this compound, exhibit significant antitumor properties. For instance, compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D culture models:

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These findings indicate that structural modifications can enhance the potency of benzothiazole derivatives against cancer cells .

Antimicrobial Activity

In addition to antitumor effects, certain structural analogs have shown antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that specific derivatives had significant antibacterial activity:

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus<10 μg/mL
Compound EEscherichia coli<20 μg/mL

These results suggest potential for developing new antimicrobial agents from this class of compounds .

Case Studies

A notable study evaluated the effects of this compound on tumor growth in vivo. Mice implanted with human lung cancer cells received varying doses of the compound:

  • Low Dose : Minimal effect on tumor size.
  • Medium Dose : Significant reduction in tumor growth observed after two weeks.
  • High Dose : Complete tumor regression in some subjects.

This study underscores the compound's potential as an antitumor agent, warranting further investigation into its pharmacodynamics and safety profile .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents .

Antiparasitic Activity

Research has highlighted the potential of benzothiazole derivatives in treating parasitic infections. The compound's structural motifs may enhance its efficacy against protozoan parasites, suggesting a pathway for developing antiprotozoal medications . The presence of sulfonamide groups in the structure is particularly relevant, as these groups are known to contribute to the biological activity against various pathogens.

Synthesis and Derivative Development

The synthesis of this compound can be approached through several methodologies involving the reaction of phenolic compounds with sulfonamide derivatives. The synthetic pathways often include:

  • Formation of Benzothiazole Core : Utilizing starting materials like 2-amino-thiophenol and appropriate aldehydes.
  • Functionalization : Introducing phenoxy and alkyne substituents through nucleophilic substitution reactions.
  • Final Coupling : Employing coupling agents to link various functional groups effectively.

These synthetic strategies not only yield the target compound but also allow for the exploration of structure–activity relationships (SAR) that can optimize its biological efficacy.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzothiazole derivatives, including compounds structurally related to this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance potency, indicating a promising area for further research .

Case Study 2: Antiparasitic Activity Assessment

In vitro studies have shown that certain derivatives exhibit promising activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. The findings suggest that the sulfonamide moiety plays a crucial role in mediating this activity, highlighting the potential for developing new treatments based on this scaffold .

Propiedades

IUPAC Name

4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBXZYVOZHKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.